molecular formula C17H22ClNO3 B6148435 2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethan-1-amine hydrochloride CAS No. 23999-41-9

2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethan-1-amine hydrochloride

Cat. No.: B6148435
CAS No.: 23999-41-9
M. Wt: 323.8
InChI Key:
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Description

2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethan-1-amine hydrochloride is a chemical compound known for its distinctive molecular structure. It comprises a benzyloxy group and dimethoxyphenyl component connected to an ethanamine chain. This compound is noted for its applications in various scientific research fields due to its chemical properties and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethan-1-amine hydrochloride typically involves a multi-step process:

  • Starting Materials: : The process begins with commercially available starting materials such as benzyl alcohol, methoxybenzene, and ethanamine.

  • Benzylation: : The benzyl alcohol is first converted into benzyl bromide using a bromination reaction, which then reacts with methoxybenzene in the presence of a base to form the benzyloxy group.

  • Amine Formation: : The resultant benzyloxy compound is then subjected to a reaction with ethanamine, often under reductive amination conditions to introduce the ethanamine chain.

  • Hydrochloride Formation: : Finally, the product is converted into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions to increase yield and purity. Techniques such as high-pressure reactions, catalytic hydrogenation, and continuous flow processes may be employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethan-1-amine hydrochloride undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized to form corresponding ketones or aldehydes depending on the conditions.

  • Reduction: : The amine group can be reduced to form secondary or tertiary amines.

  • Substitution: : The benzyloxy group allows for various substitution reactions, often involving nucleophiles or electrophiles.

Common Reagents and Conditions:
  • Oxidation: : Reagents like chromium trioxide or potassium permanganate under acidic conditions.

  • Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.

  • Substitution: : Conditions may involve bases like sodium hydride or acids like hydrochloric acid.

Major Products Formed: From oxidation: corresponding ketones or aldehydes. From reduction: secondary or tertiary amines. From substitution: derivatives with varied functional groups based on the substituents used.

Scientific Research Applications

2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethan-1-amine hydrochloride finds applications in:

Chemistry: As an intermediate in the synthesis of complex organic molecules. It serves as a precursor for the development of new compounds in medicinal chemistry.

Biology: Used in biochemical assays to study enzyme interactions and receptor binding due to its unique structure.

Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.

Industry: Applied in the manufacturing of specific dyes and pigments, leveraging its reactivity and stability.

Mechanism of Action

Molecular Targets: The compound acts on specific molecular targets such as enzymes and receptors in biological systems. Its benzyloxy and dimethoxy groups facilitate binding to active sites, altering enzyme activity or receptor function.

Pathways Involved: In biochemical pathways, it may influence signal transduction processes, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways depend on the biological context and target specificity.

Comparison with Similar Compounds

Similar Compounds:

  • 3-(benzyloxy)-4,5-dimethoxybenzylamine: : Similar but lacks the ethanamine chain.

  • 2-[3-(benzyloxy)-4-methoxyphenyl]ethan-1-amine hydrochloride: : Similar but with only one methoxy group.

Uniqueness: What sets 2-[3-(benzyloxy)-4,5-dimethoxyphenyl]ethan-1-amine hydrochloride apart is its dual methoxy groups and ethanamine chain, which impart unique chemical properties and reactivity, making it particularly valuable in research and industrial applications.

Properties

CAS No.

23999-41-9

Molecular Formula

C17H22ClNO3

Molecular Weight

323.8

Purity

95

Origin of Product

United States

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